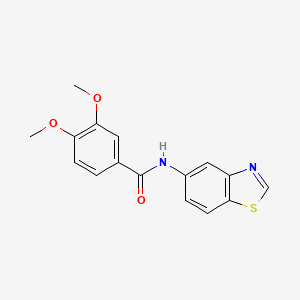

N-(1,3-benzothiazol-5-yl)-3,4-dimethoxybenzamide

描述

属性

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-20-13-5-3-10(7-14(13)21-2)16(19)18-11-4-6-15-12(8-11)17-9-22-15/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSDLMWJWCKYOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N-(1,3-benzothiazol-5-yl)-3,4-dimethoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with 3,4-dimethoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

化学反应分析

N-(1,3-benzothiazol-5-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

科学研究应用

Anticancer Activity

N-(1,3-benzothiazol-5-yl)-3,4-dimethoxybenzamide has been investigated for its anticancer properties. Benzothiazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms. Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are critical for tumor growth and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Benzothiazole derivatives are recognized for their effectiveness against a range of microbial pathogens. Research indicates that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Several studies have documented the effects of this compound on various cancer cell lines:

- Study A : Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating potent activity.

- Study B : Reported effective inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli strains.

These findings suggest that the compound holds promise as both an anticancer and antimicrobial agent .

作用机制

The mechanism of action of N-(1,3-benzothiazol-5-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response . Additionally, it can bind to DNA and interfere with the replication process, leading to cell death in cancer cells .

相似化合物的比较

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations :

- The target compound’s benzothiazole group introduces a rigid, aromatic heterocycle with sulfur and nitrogen, contrasting with the phenolic (2b), furan-based (3b), or thiadiazole (I) substituents in analogs.

- The 3,4-dimethoxybenzoyl group is conserved across all compounds, suggesting shared electronic properties (e.g., electron-donating methoxy groups).

Physicochemical Properties

Table 2: Physical and Spectroscopic Data Comparison

Analysis :

- The target’s melting point is expected to align with analogs (160–190°C), influenced by intermolecular hydrogen bonding (amide NH) and π-π stacking (benzothiazole).

- IR spectra for all compounds show C=O stretches between 1640–1680 cm⁻¹, consistent with amide carbonyl groups .

- LC-MS data for 2b (m/z 218) and Compound I (m/z 249) reflect molecular weight differences due to substituents.

Key Differences :

- The target’s synthesis would likely require 5-amino-1,3-benzothiazole, a less common starting material compared to the aminophenol (2b) or thiadiazole (I) precursors.

- Lower yields for thiadiazole derivatives (55% for Compound I ) suggest challenges in steric or electronic compatibility during amide formation.

生物活性

N-(1,3-benzothiazol-5-yl)-3,4-dimethoxybenzamide is a compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H14N2O3S

- CAS Number : 941924-72-7

The compound features a benzothiazole ring linked to a dimethoxy-substituted benzamide, contributing to its unique chemical properties and biological activities.

This compound primarily targets the DprE1 enzyme , crucial for the biosynthesis of mycobacterial cell walls. By inhibiting this enzyme, the compound disrupts the cell wall synthesis in Mycobacterium tuberculosis, demonstrating significant antimicrobial properties against various bacterial strains.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial effects:

- Bacterial Inhibition : The compound has shown effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Fungal Activity : It also inhibits fungal growth, making it a potential candidate for treating fungal infections.

Anticancer Properties

Several studies have highlighted the anticancer potential of benzothiazole derivatives. Specifically:

- Cell Proliferation Inhibition : The compound has been evaluated in human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). Results indicate that it significantly inhibits cell proliferation and induces apoptosis at micromolar concentrations .

- Mechanistic Insights : The compound appears to inhibit key signaling pathways involved in cancer cell survival, including the AKT and ERK pathways. This dual action on inflammation and cancer makes it a candidate for dual-target therapies .

Table 1: Summary of Biological Activities

Case Study: Dual Action in Cancer Therapy

A recent study focused on the synthesis of various benzothiazole derivatives, including this compound. The active compounds were tested for their ability to inhibit inflammatory cytokines IL-6 and TNF-α while promoting apoptosis in cancer cells. The results indicated that this compound could serve as a promising agent in dual-action cancer therapy due to its ability to target both cancerous cells and inflammatory pathways .

常见问题

Q. What are the common synthetic routes for N-(1,3-benzothiazol-5-yl)-3,4-dimethoxybenzamide?

The compound is typically synthesized via a coupling reaction between a benzothiazol-5-ylamine derivative and 3,4-dimethoxybenzoyl chloride. Key steps include:

- Reagents : 3,4-dimethoxybenzoyl chloride, triethylamine (base), and anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

- Conditions : Reaction at 0–40°C under nitrogen atmosphere to prevent hydrolysis of the acyl chloride.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from acetonitrile/methanol .

Q. How is the structural identity of this compound confirmed?

Analytical techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 6.8–8.0 ppm) and methoxy groups (δ 3.8–4.0 ppm).

- Mass Spectrometry : LC-ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 314.36).

- IR Spectroscopy : Peaks for amide C=O (1640–1680 cm⁻¹) and benzothiazole C=N (1520–1560 cm⁻¹) .

Q. What initial biological screening approaches are recommended for this compound?

Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against kinases (e.g., tyrosine kinases) or metabolic enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates.

- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors.

- Cellular viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Key variables to optimize:

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki couplings if intermediates require aryl halide functionalization.

- Solvent polarity : Toluene or DMF for improved solubility of aromatic intermediates.

- Stoichiometry : 1.2–1.5 equivalents of benzoyl chloride to ensure complete amine acylation.

- Reaction monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or HPLC .

Q. How to address contradictory bioactivity data across assays?

Contradictions may arise from:

- Purity : Verify compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient).

- Solubility : Use DMSO stocks (≤10 mM) with sonication and confirm stability over 24 hours.

- Assay conditions : Standardize buffer pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and ATP concentrations in kinase assays.

- Orthogonal assays : Compare enzyme inhibition (e.g., IC₅₀) with cellular activity (e.g., EC₅₀) to rule off-target effects .

Q. What computational strategies are effective for elucidating its mechanism of action?

- Molecular docking : Use AutoDock Vina to model interactions with targets like A2A adenosine receptor (PDB ID: 4EIY). Focus on hydrogen bonding with methoxy groups and π-π stacking with benzothiazole.

- MD simulations : GROMACS for stability analysis of ligand-receptor complexes (20 ns trajectories).

- QSAR : Develop models correlating substituent electronic parameters (Hammett σ) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。